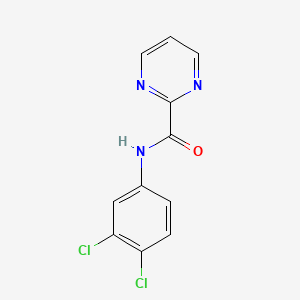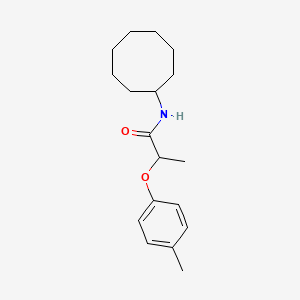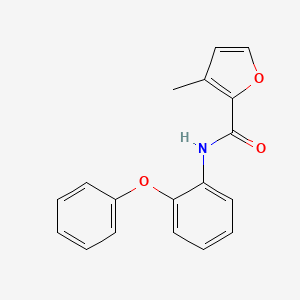![molecular formula C15H13N3O5 B5602047 4-nitrobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5602047.png)
4-nitrobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound belongs to the class of organic compounds known as oximes, which are characterized by the presence of the C=N-OH functional group. These compounds are of interest due to their potential applications in various fields, including material science, organic synthesis, and as intermediates in the production of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of oximes, including those derived from nitrobenzaldehyde and methoxyphenyl compounds, typically involves the reaction of an aldehyde or ketone with hydroxylamine. For instance, Epishina et al. (1997) synthesized an oxime of 3-amino-5-nitrobenzaldehyde by reacting 3-amino-5-nitrobenzaldehyde phenylhydrazone with excess of (NH2OH)2·H2SO4 (Epishina, Ovchinnikov, & Makhova, 1997). This method illustrates a general approach to oxime synthesis, which could be applied to synthesize the specific compound of interest.
Molecular Structure Analysis
The molecular structure of oxime derivatives, including their crystal structures and conformational behaviors, can be elucidated using techniques such as X-ray diffraction. Gomes et al. (2018) discussed the crystal structures of four methoxybenzaldehyde oxime derivatives, revealing different conformations and hydrogen-bonding patterns (Gomes, de Souza, Da Costa, Wardell, & Low, 2018). Such studies are crucial for understanding the molecular interactions and stability of oxime compounds.
Chemical Reactions and Properties
Oximes undergo various chemical reactions, including conversion back to carbonyl compounds, cycloadditions, and rearrangements. Kim et al. (2010) demonstrated the conversion of oximes to their corresponding carbonyl compounds using 2-nitro-4,5-dichloropyridazin-3(2H)-one under mild conditions (Kim, Lee, Kim, Lee, & Yoon, 2010). These reactions are significant for the synthesis and functionalization of oxime compounds.
Physical Properties Analysis
The physical properties of oximes, such as melting points, solubility, and crystallinity, depend on their molecular structure and substitution patterns. The crystallographic studies mentioned above provide insights into the solid-state properties of oxime derivatives.
Chemical Properties Analysis
The chemical properties of oximes include their reactivity towards various reagents, stability under different conditions, and ability to participate in specific chemical transformations. The study by Rossiter and Dobbs (2005) on oximes and their derivatives highlights the synthetic utility of oximes, including their role as intermediates in the synthesis of amines, nitriles, and other nitrogen-containing compounds (Rossiter & Dobbs, 2005).
Propiedades
IUPAC Name |
[(E)-(4-nitrophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-22-14-8-4-12(5-9-14)17-15(19)23-16-10-11-2-6-13(7-3-11)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMALHGKCXIEEL-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)ON=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5601975.png)


![4-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-3-fluoropyridine](/img/structure/B5601984.png)

![4-[(dimethylamino)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5602005.png)
![2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5602011.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5602030.png)
![2,6-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5602033.png)
![(4-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5602046.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B5602055.png)
![2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5602061.png)

![4-[5-(2-aminophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5602077.png)